8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have explored various synthesis methods for compounds similar to 8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. A study by Šimo, Rybár, and Alföldi (1995) discusses the synthesis of related purinediones through a multi-step process involving the reaction of specific intermediates in dimethylformamide (DMF) in the presence of potassium carbonate (Šimo, Rybár, & Alföldi, 1995).
Potential Receptor Affinity and Pharmacological Evaluation
- A study by Chłoń-Rzepa et al. (2013) investigated 8-aminoalkyl derivatives of purine-2,6-dione, examining their affinity for various serotonin receptors and evaluating their potential psychotropic activity. This study offers insight into the possible pharmacological applications of related compounds (Chłoń-Rzepa et al., 2013).
Structural Analysis
- Karczmarzyk, Karolak-Wojciechowska, and Pawłowski (1995) conducted structural analysis on similar compounds, providing details on the planar nature of the purine fused-ring skeleton and the conformation of substituents. Their work adds to the understanding of the structural properties of these compounds (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Biological Activities
- Khaliullin et al. (2018) synthesized a related compound and found it exhibited antidepressant activity, indicating potential applications in treating mood disorders (Khaliullin et al., 2018).
- The work by Ueda et al. (1987) on novel heterocycles including purino [7, 8-g] -6-azapteridines demonstrated antitumor activity and vascular relaxing effects, suggesting potential therapeutic applications for related compounds (Ueda et al., 1987).
Properties
IUPAC Name |
8-amino-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-9-4-5-12(6-10(9)2)26-8-11(23)7-22-13-14(19-16(22)18)21(3)17(25)20-15(13)24/h4-6,11,23H,7-8H2,1-3H3,(H2,18,19)(H,20,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULHJARBXXEOLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N)N(C(=O)NC3=O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.